5'-DMT-3'-TBDMS-ibu-rG
Overview
Description
Preparation Methods
The synthesis of 5’-DMT-3’-TBDMS-ibu-rG involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the guanosine base. The 5’-hydroxyl group is protected with a dimethoxytrityl group, while the 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group. The N2 position of the guanosine is protected with an isobutyryl group. These protective groups are crucial for preventing unwanted reactions during the synthesis of deoxyribonucleic acid .
Chemical Reactions Analysis
5’-DMT-3’-TBDMS-ibu-rG undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nucleoside into its oxidized form.
Reduction: Reducing agents can be used to reverse the oxidation process.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Deprotection: The protective groups (dimethoxytrityl, tert-butyldimethylsilyl, and isobutyryl) can be removed under specific conditions to yield the desired nucleoside
Scientific Research Applications
5’-DMT-3’-TBDMS-ibu-rG is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of deoxyribonucleic acid, where it serves as a building block for the creation of oligonucleotides. These oligonucleotides are used in various research applications, including gene synthesis, polymerase chain reaction, and sequencing .
Mechanism of Action
The mechanism of action of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into deoxyribonucleic acid during the synthesis process. The protective groups ensure that the nucleoside remains stable and functional until it is incorporated into the growing deoxyribonucleic acid chain. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the deoxyribonucleic acid structure .
Comparison with Similar Compounds
5’-DMT-3’-TBDMS-ibu-rG is unique due to its specific combination of protective groups, which provide stability and functionality during the synthesis of deoxyribonucleic acid. Similar compounds include:
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryladenosine
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyrylcytidine
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryluridine
These compounds share similar protective groups but differ in the nucleobase, which can affect their specific applications and properties .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107193 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-89-5 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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